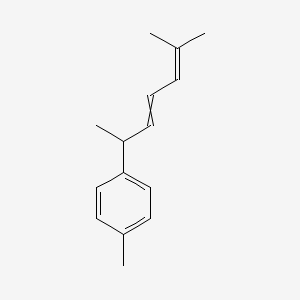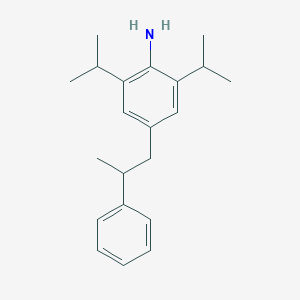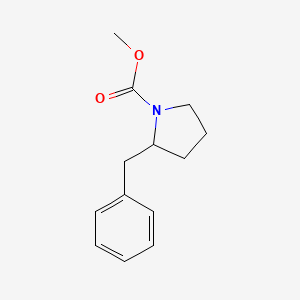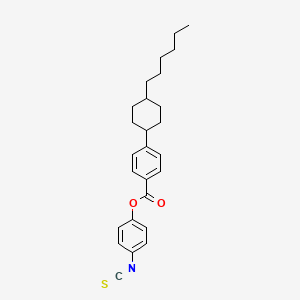
4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate is a compound that belongs to the class of liquid crystalline materials. These materials exhibit unique properties that make them valuable in various applications, particularly in the field of display technologies. The compound is characterized by its ability to form smectic and nematic phases, which are essential for the functionality of liquid crystal displays (LCDs).
Métodos De Preparación
The synthesis of 4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate typically involves a multi-step process. The general synthetic route includes the following steps:
Preparation of 4-(4-hexylcyclohexyl)benzoic acid: This is achieved through the alkylation of cyclohexanone followed by a Friedel-Crafts acylation reaction.
Formation of 4-(4-hexylcyclohexyl)benzoyl chloride: The benzoic acid derivative is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with 4-isothiocyanatophenol: The final step involves the reaction of the acyl chloride with 4-isothiocyanatophenol under basic conditions to yield the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield amines.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of liquid crystalline materials and their phase transitions.
Biology: The compound’s ability to form ordered structures makes it useful in studying cell membrane mimetics and other biological assemblies.
Medicine: Research is ongoing to explore its potential in drug delivery systems due to its unique phase behavior.
Mecanismo De Acción
The mechanism of action of 4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate is primarily related to its liquid crystalline properties. The compound forms ordered structures that can align in response to external electric fields, a property that is exploited in LCD technology. The molecular targets include the alignment layers in LCDs, and the pathways involved are related to the electro-optic effects that control the light modulation in these devices .
Comparación Con Compuestos Similares
Similar compounds to 4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate include:
- 4-Isothiocyanatophenyl 4-(4-pentylcyclohexyl)benzoate
- 4-Isothiocyanatophenyl 4-(4-butylcyclohexyl)benzoate
- 4-Isothiocyanatophenyl 4-(4-octylcyclohexyl)benzoate
These compounds share the isothiocyanatophenyl and cyclohexylbenzoate moieties but differ in the length of the alkyl chain. The uniqueness of this compound lies in its specific alkyl chain length, which influences its liquid crystalline properties and phase behavior .
Propiedades
Número CAS |
151103-65-0 |
|---|---|
Fórmula molecular |
C26H31NO2S |
Peso molecular |
421.6 g/mol |
Nombre IUPAC |
(4-isothiocyanatophenyl) 4-(4-hexylcyclohexyl)benzoate |
InChI |
InChI=1S/C26H31NO2S/c1-2-3-4-5-6-20-7-9-21(10-8-20)22-11-13-23(14-12-22)26(28)29-25-17-15-24(16-18-25)27-19-30/h11-18,20-21H,2-10H2,1H3 |
Clave InChI |
FWOBLTSZIWQOAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


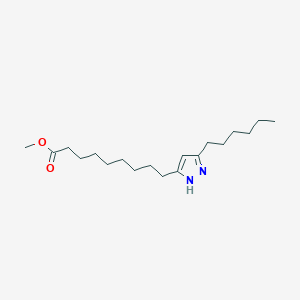
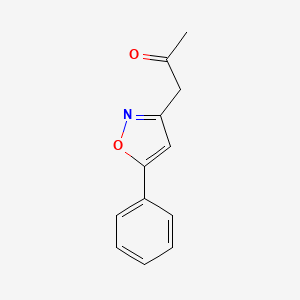
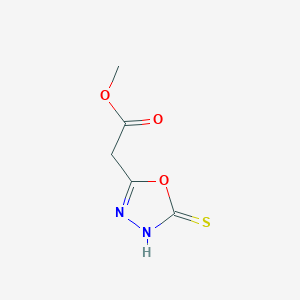
![9-[(N-Decanoyl-5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-9-octylicosane](/img/structure/B12556933.png)
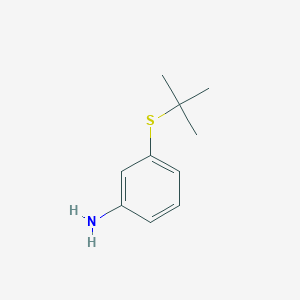
![5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B12556941.png)
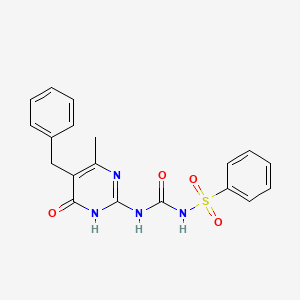
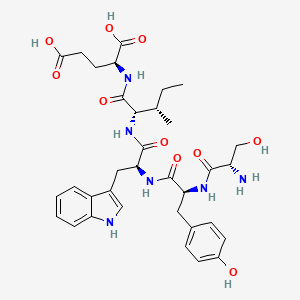

![Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B12556982.png)
